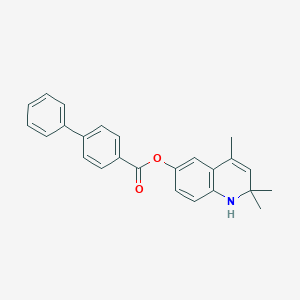

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl biphenyl-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl biphenyl-4-carboxylate, also known as TDQ, is a chemical compound used in a variety of scientific research applications. TDQ is a derivative of the quinoline family of compounds and has been used in the synthesis of organic compounds, as well as in the study of biochemical and physiological processes.

Applications De Recherche Scientifique

Applications in Antioxidant Research

Antioxidant Efficacy and Stability : Research into 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl biphenyl-4-carboxylate derivatives, like Ethoxyquin (EQ) and its analogues, has shown their crucial role as antioxidants. Specifically, in the context of fish meal preservation, these compounds prevent spontaneous combustion by protecting the polyunsaturated fatty acids from oxidation. Notably, hydroquin (a close analogue of EQ) matched EQ's efficacy and price as an antioxidant in fish meal, leading to patenting for its use in this context. The stability of these antioxidants is evident as EQ transforms into EQ-dimer and a quinolone during fish meal storage, both of which continue to protect the meal lipids against oxidation. This suggests that even if the EQ content diminishes, its transformation products maintain antioxidant efficacy, explaining EQ's robust antioxidant properties (de Koning, 2002).

Analytical Methods for Antioxidant Activity Assessment : Various assays, like ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and mixed tests (e.g., ABTS, DPPH), have been employed to determine antioxidant activity. These assays, based on chemical reactions monitored through spectrophotometry, are pivotal in analyzing the kinetics or equilibrium state of antioxidants. Their application in complex samples has been facilitated by the complementary use of electrochemical (bio)sensors, offering insights into the mechanisms and kinetics of processes involving multiple antioxidants (Munteanu & Apetrei, 2021).

Applications in Organic Optoelectronics

Organic Light-Emitting Diodes (OLEDs) : The BODIPY-based materials, closely related to the this compound family, have been identified as promising candidates for applications in organic optoelectronics, including OLEDs. The review covers the structural design and synthesis of BODIPY-based organic semiconductors, highlighting their potential as ‘metal-free’ infrared emitters and their relevance in OLED technology. The advancements in these materials suggest their significant role in the future of organic optoelectronics (Squeo & Pasini, 2020).

Environmental and Health Safety Assessments

Degradation and Biotoxicity of Pharmaceuticals : Advanced oxidation processes (AOPs) have been used to treat pharmaceutical compounds like acetaminophen in aqueous media, leading to the formation of various by-products. Understanding the biotoxicity of these by-products is crucial for environmental and human health safety. Research indicates that compounds like hydroquinone and 1,4-benzoquinone, related to the degradation of acetaminophen, pose significant biotoxicity, highlighting the importance of effectively managing these compounds in environmental contexts (Qutob et al., 2022).

Propriétés

IUPAC Name |

(2,2,4-trimethyl-1H-quinolin-6-yl) 4-phenylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO2/c1-17-16-25(2,3)26-23-14-13-21(15-22(17)23)28-24(27)20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-16,26H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODBHJHLEHHAKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-bromophenyl)-5-(3,4-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B404166.png)

![N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-N-[2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amine](/img/structure/B404167.png)

![{4-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetonitrile](/img/structure/B404169.png)

![6-ethyl-2-methyl-4-oxo-3-(phenyloxy)-4H-chromen-7-yl 2-({[(phenylmethyl)oxy]carbonyl}amino)propanoate](/img/structure/B404170.png)

![Tetramethyl 6'-isobutyryl-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B404173.png)

![Tetramethyl 6'-benzoyl-7'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B404174.png)

![N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-4-ethoxy-benzamide](/img/structure/B404175.png)

![N-[2-(2-Chloro-5-iodo-phenyl)-benzooxazol-5-yl]-4-ethoxy-benzamide](/img/structure/B404178.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B404179.png)

![4-ethoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B404180.png)

![4-{[1-(3,4-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenyl acetate](/img/structure/B404181.png)